Ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethyl chloroformates are a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . Ethyl chloroformate is an organic compound with the chemical formula ClCO2CH2CH3. It is the ethyl ester of chloroformic acid. It is a colorless, corrosive, and highly toxic liquid .
Synthesis Analysis
Ethyl chloroformate can be prepared using ethanol and phosgene . In a typical synthesis, an aqueous methylamine solution is cooled and ethyl chloroformate is added without allowing the temperature to rise above 5°C .Molecular Structure Analysis
Ethyl chloroformate has the chemical formula ClCO2CH2CH3 . It is the ethyl ester of chloroformic acid .Chemical Reactions Analysis
Ethyl chloroformate is a reagent used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides .Physical and Chemical Properties Analysis
Ethyl chloroformate is a colorless liquid with an odor like hydrochloric acid. It has a density of 1.1403 g/cm3, a melting point of -81°C, and a boiling point of 95°C. It decomposes in water .Scientific Research Applications
Synthesis Techniques and Derivative Formation
The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates a relevant application. Ethyl imidate hydrochlorides are prepared, leading to ethoxycarbonylhydrazones and subsequent formation of substituted 4-amino-1H-1,2,4-triazoles through treatment with hydrazine hydrate. These compounds are further reacted with isatin and 5-chloroisatin to form Schiff and N-Mannich bases, highlighting the utility in synthesizing novel compounds with potential chemical and pharmaceutical applications (Bekircan & Bektaş, 2008).
Novel Compounds and Their Properties
A study on the synthesis of 1-aryl-1,2,4-triazole derivatives via a recyclization method from various ethyl chloro(2-arylhydrazinylidene)ethanoates outlines a new, environmentally friendly, and economical procedure. This work underscores the adaptability of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates in generating 1-aryl-1,2,4-triazole derivatives, signifying its importance in the development of novel chemical entities (Matiychuk et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 5-(1-chloroethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-3-13-7(12)6-9-5(4(2)8)10-11-6;/h4H,3H2,1-2H3,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSCICRLETZIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.